Comparative Deoxygenative Chlorination Performance: Chlorodimethylsilane vs. Dichloromethylsilane in FeCl₃-Catalyzed Systems
In FeCl₃-catalyzed deoxygenative chlorination of carbonyl compounds, the HMe₂SiCl (chlorodimethylsilane) system demonstrated superior substrate applicability and clean product formation compared to the HMeSiCl₂ (dichloromethylsilane) system [1]. While HMe₂SiCl converted aromatic ketones to chlorides in good-to-excellent yields (79%–100%), the HMeSiCl₂ system produced substantial β-methylchalcone byproducts and failed to convert aliphatic ketones [1][2]. The electrophilicity difference (HMeSiCl₂ is more electrophilic due to a second chlorine atom) drives divergent reaction pathways, with HMeSiCl₂ preferentially undergoing alcoholysis to enol silyl ethers rather than direct deoxychlorination [2].
| Evidence Dimension | Substrate scope and product selectivity in deoxygenative chlorination |
|---|---|
| Target Compound Data | Aromatic ketones: 79–100% yield; aliphatic ketones: convert successfully; tolerates MeSO₂-, NO₂-, NC-, CH₃OOC-, HOOC- substituents without side reactions |
| Comparator Or Baseline | HMeSiCl₂ (dichloromethylsilane): aromatic ketones produce β-methylchalcone byproducts (0–82% yield); aliphatic ketones: no conversion; starting material recovered |
| Quantified Difference | HMe₂SiCl produces exclusively chlorinated product without aldol condensation byproducts; HMeSiCl₂ yields up to 82% β-methylchalcone byproduct; aliphatic ketone conversion: HMe₂SiCl successful vs. HMeSiCl₂ no conversion |
| Conditions | FeCl₃ catalyst (0.5 mol%), EtOAc solvent, room temperature, 10.0 mmol substrate scale |
Why This Matters
For synthetic chemists developing carbonyl deoxychlorination protocols, chlorodimethylsilane provides a broader substrate scope and cleaner product profile, eliminating the need for chromatographic separation of aldol condensation byproducts that occur with dichloromethylsilane.
- [1] Li, Z., et al. (2020). Ferric chloride–catalyzed deoxygenative chlorination of carbonyl compounds: A comparison of chlorodimethylsilane and dichloromethylsilane system. Journal of Chemical Research, 44(5-6), 305-311. View Source
- [2] Li, Z., et al. (2020). Ferric chloride–catalyzed deoxygenative chlorination of carbonyl compounds: A comparison of chlorodimethylsilane and dichloromethylsilane system. Journal of Chemical Research, 44(5-6), 305-311. (Table 3 and Mechanism Section, pp. 307-309) View Source
